Ethylparaben
Overview
Description
It is a member of the paraben family, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties . Ethylparaben is known for its effectiveness in preventing the growth of fungi and bacteria, thereby extending the shelf life of products .
Mechanism of Action
Target of Action
Ethylparaben, also known as ETHYL 4-HYDROXYBENZOATE, is primarily used as an antiseptic in cosmetics, food, and medicine . It acts as an antimicrobial agent, targeting a broad spectrum of bacteria and fungi .
Mode of Action
This compound interacts with its targets by disrupting their normal functions. It has been shown to have estrogenic effects, which means it can mimic the hormone estrogen and bind to estrogen receptors . This can disrupt the normal hormonal balance and lead to various health effects. Some reports suggest that this compound can act as an endocrine disruptor .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce oxidative stress by suppressing antioxidant enzyme activity . This can lead to an imbalance in the body’s ability to counteract the harmful effects of free radicals. This compound has also been linked to disruptions in the retinoic acid signaling pathway, which is crucial for cardiac development .
Pharmacokinetics
This compound exhibits good oral bioavailability and skin permeation, meaning it is readily absorbed from the gastrointestinal tract or through the skin . It can penetrate the blood-brain barrier, potentially affecting the central nervous system . This compound is metabolized by various types of esterases, notably carboxylesterases hCE1 and hCE2 .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway . This compound can also cause hemato-biochemical alterations, tissue damage, oxidative stress, and genotoxicity . Furthermore, it has been associated with decreased cell viability and cell cycle arrest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of parabens in ecosystems is mainly related to wastewater discharges . The frequency of use of personal care products has been found to correlate well with urine biomarker levels of paraben and phenols . This suggests that the environment in which this compound is used can significantly impact its action and the resulting health effects.
Biochemical Analysis
Biochemical Properties
Ethylparaben plays a significant role in biochemical reactions, primarily due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the synthesis of DNA and RNA in some bacterial species by disrupting membrane transport processes and inhibiting key enzymes such as ATPases and phosphotransferases . This inhibition prevents the replication and growth of microorganisms, making this compound an effective preservative.
Cellular Effects
This compound has been shown to influence various cellular processes. It can act as an endocrine disruptor, mimicking estrogen and affecting hormone function . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to increase the production of Type 2 helper T (Th2) cells, which can make the immune system more sensitive and prone to overreacting to stimuli . Additionally, this compound can affect cholesterol levels and thyroid function, potentially leading to broader metabolic disturbances .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates estrogen receptors, which can lead to changes in gene expression and cellular function . This compound also disrupts membrane transport processes and inhibits the synthesis of DNA and RNA in some bacterial species . These actions contribute to its antimicrobial properties and its ability to act as a preservative.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is rapidly metabolized and excreted, with urinary excretion peaking within a few hours of exposure . Chronic exposure to this compound has been associated with long-term effects such as endocrine disruption and potential carcinogenicity . Studies have shown that this compound can be detected in various tissues, including breast tissue and tumors, indicating its persistence in the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally considered safe, but higher doses can lead to toxic effects. For example, studies have shown that high doses of this compound can reduce sperm counts and affect reproductive health in animal models . Additionally, chronic exposure to this compound has been linked to the development of non-alcoholic fatty liver disease (NAFLD) in mice, particularly when combined with a high-fat diet .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis to form p-hydroxybenzoic acid and ethanol . These metabolites are then further processed and excreted in the urine. This compound can also affect lipid metabolism, as evidenced by its role in promoting NAFLD in animal models . Additionally, this compound has been shown to interact with enzymes involved in arachidonic acid metabolism, further influencing metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the skin, ingested, or inhaled, and is then distributed throughout the body . This compound is known to bind to proteins and transporters, which facilitate its movement within cells and tissues . Its distribution can vary depending on the route of exposure and the presence of other compounds that may affect its absorption and transport.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound is known to localize to various cellular compartments, including the cytoplasm and nucleus . Its presence in the nucleus allows it to interact with DNA and RNA, contributing to its antimicrobial properties. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, which can further influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylparaben is typically synthesized through an esterification reaction between para-hydroxybenzoic acid and ethanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the product is purified through distillation and recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in typical applications.
Reduction: Reduction reactions of this compound are not widely reported.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions to introduce halogen atoms into the benzene ring.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of para-hydroxybenzoic acid.
Substitution: Halogenated derivatives of this compound can be formed, such as chloro-ethylparaben or bromo-ethylparaben.
Scientific Research Applications
Ethylparaben has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methylparaben
- Propylparaben
- Butylparaben
- Isobutylparaben
This compound’s moderate chain length and balanced properties make it a widely used and effective preservative in many industries.
Properties
IUPAC Name |
ethyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBSKCKDOMJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Record name | ETHYL p-HYDROXYBENZOATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022528 | |
Record name | Ethylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Almost odourless, small, colourless crystals or a white, crystalline powder, Colorless solid; [Hawley] Crystalline powder; [MSDSonline], Solid | |
Record name | ETHYL p-HYDROXYBENZOATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Ethylparaben | |
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Record name | Ethylparaben | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
297-298 °C (decomposition), 298.00 °C. @ 760.00 mm Hg | |
Record name | ETHYLPARABEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |
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Record name | Ethylparaben | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
In water, 8.85X10+2 mg/L at 25 °C, Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w, Solubilities in various solvents [Table#2496], AT 25 °C: 0.5 G/100 G GLYCERIN, For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page., 0.885 mg/mL at 25 °C | |
Record name | ETHYLPARABEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethylparaben | |
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Vapor Pressure |
0.0000929 [mmHg] | |
Record name | Ethylparaben | |
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Color/Form |
Small, colorless crystals or powder at room temperature, Crystals from dilute alcohol | |
CAS No. |
120-47-8, 9001-05-2 | |
Record name | Ethylparaben | |
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Record name | Ethylparaben [NF] | |
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Record name | Ethyl hydroxybenzoate | |
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Record name | Ethylparaben | |
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Record name | Ethylparaben | |
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Record name | Benzoic acid, 4-hydroxy-, ethyl ester | |
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Record name | Ethylparaben | |
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Record name | Ethyl 4-hydroxybenzoate | |
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Record name | ETHYLPARABEN | |
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Record name | ETHYLPARABEN | |
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Record name | Ethylparaben | |
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Melting Point |
ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator, 117 °C, 116 °C | |
Record name | ETHYL p-HYDROXYBENZOATE | |
Source | EU Food Improvement Agents | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | ETHYLPARABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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